molecular formula C7H6ClIN2O3S B14848318 4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride

4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride

Cat. No.: B14848318
M. Wt: 360.56 g/mol
InChI Key: GIQMXPCIWZPKHM-UHFFFAOYSA-N
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Description

4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetylamino group at the 4-position, an iodine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules. The iodine atom allows for further functionalization through coupling reactions, enabling the synthesis of diverse compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride is unique due to the presence of multiple functional groups that allow for a wide range of chemical transformations. Its combination of acetylamino, iodine, and sulfonyl chloride groups makes it a valuable intermediate in organic synthesis and scientific research.

Properties

Molecular Formula

C7H6ClIN2O3S

Molecular Weight

360.56 g/mol

IUPAC Name

4-acetamido-6-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H6ClIN2O3S/c1-4(12)10-5-2-6(9)11-7(3-5)15(8,13)14/h2-3H,1H3,(H,10,11,12)

InChI Key

GIQMXPCIWZPKHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

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